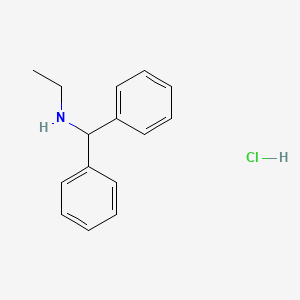

(Diphenylmethyl)(ethyl)amine hydrochloride

Description

Contextualization within Amine Chemistry Research

Amines, both as free bases and their hydrochloride salts, are fundamental building blocks in organic chemistry and are prevalent in a vast array of biologically active molecules. The diphenylmethyl moiety, also known as a benzhydryl group, is a significant pharmacophore found in numerous therapeutic agents. Its bulky, lipophilic nature can influence a molecule's interaction with biological targets.

The broader class of diphenylamine (B1679370) derivatives has been a subject of investigation for various pharmacological activities. For instance, certain novel diphenylamine derivatives have been synthesized and evaluated for their analgesic and anti-inflammatory properties. researchgate.net Similarly, other research has explored indole (B1671886) ethylamine (B1201723) derivatives as regulators of lipid metabolism, indicating the therapeutic potential of molecules containing the ethylamine scaffold. nih.gov The combination of the diphenylmethyl group and the ethylamine hydrochloride moiety in the title compound suggests its potential as a scaffold for developing new chemical entities with interesting biological activities.

Historical Perspectives on Related Diphenylmethyl Amine Compounds

The study of diphenylmethyl amine compounds is rooted in the broader history of amine synthesis and functionalization. The parent compound, diphenylamine, was discovered in the 19th century and has since found applications as an antioxidant and in the synthesis of dyes. The development of synthetic methodologies to create more complex diphenylmethyl amines has been an ongoing area of research.

Historically, the synthesis of benzhydrylamines, the core structure of (Diphenylmethyl)(ethyl)amine hydrochloride, has been approached through various methods, including the reduction of benzophenone (B1666685) oximes and the reductive amination of benzophenone. More contemporary methods focus on transition-metal-catalyzed reactions to form the carbon-nitrogen bond, offering greater efficiency and substrate scope. These advancements have made a wide range of structurally diverse diphenylmethyl amines accessible for further investigation.

Current Research Landscape and Gaps Pertaining to this compound

This lack of specific research stands in contrast to the active investigation of related compounds. For example, various 2-phenethylamine derivatives are being explored in medicinal chemistry for their potential therapeutic applications. mdpi.com Furthermore, the synthesis of other ethylamine hydrochloride derivatives is a common topic in the chemical literature, often as intermediates for more complex molecules. prepchem.com

The current research landscape, therefore, indicates that while the constituent parts of this compound—the diphenylmethyl group and the ethylamine hydrochloride moiety—are of significant interest to the scientific community, this specific combination has yet to be the subject of detailed public-domain research. This presents an opportunity for future investigations to explore the synthesis, properties, and potential applications of this compound, thereby filling a notable void in the chemical literature.

Structure

3D Structure of Parent

Properties

IUPAC Name |

N-benzhydrylethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N.ClH/c1-2-16-15(13-9-5-3-6-10-13)14-11-7-4-8-12-14;/h3-12,15-16H,2H2,1H3;1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BEJPFNSKBNHAHF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC(C1=CC=CC=C1)C2=CC=CC=C2.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18ClN | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

247.76 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for Diphenylmethyl Ethyl Amine Hydrochloride

Classical Synthetic Routes

Traditional methods for synthesizing the (Diphenylmethyl)(ethyl)amine core rely on well-understood reactions such as reductive amination and N-alkylation.

Reductive Amination Approaches to the Diphenylmethylamine Core

Reductive amination is a highly effective method for forming amines from carbonyl compounds. researchgate.net This process involves the reaction of a ketone or aldehyde with an amine to form an intermediate imine or enamine, which is then reduced to the corresponding amine. researchgate.netwikipedia.org For the synthesis of (Diphenylmethyl)(ethyl)amine, this one-pot reaction typically involves reacting benzophenone (B1666685) with ethylamine (B1201723). youtube.com

The reaction begins with the nucleophilic attack of ethylamine on the carbonyl carbon of benzophenone, forming a hemiaminal intermediate. Under weakly acidic conditions, this intermediate dehydrates to form a Schiff base (an imine). A reducing agent present in the reaction mixture then reduces the imine to the final secondary amine product, (Diphenylmethyl)(ethyl)amine. youtube.com A variety of reducing agents can be employed, with sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride (NaBH₃CN) being common choices due to their mildness and selectivity for the imine over the starting ketone. researchgate.netmasterorganicchemistry.com

| Reducing Agent | Typical Reaction Conditions | Advantages | Disadvantages |

|---|---|---|---|

| Sodium triacetoxyborohydride (STAB, NaBH(OAc)₃) | Non-aqueous solvents (e.g., dichloroethane, THF), ambient temperature | Mild, selective, does not reduce aldehydes/ketones significantly, avoids toxic cyanide byproducts. researchgate.net | Moisture-sensitive. |

| Sodium cyanoborohydride (NaBH₃CN) | Protic solvents (e.g., methanol), slightly acidic pH (5-6) | Stable in protic solvents, selectively reduces imines at acidic pH. masterorganicchemistry.com | Highly toxic cyanide source, requiring careful handling and disposal. |

| Catalytic Hydrogenation (H₂/Catalyst) | H₂ gas, catalysts like Pd/C, PtO₂, or Raney Nickel | High atom economy, clean reaction with minimal byproducts. wikipedia.org | Requires specialized high-pressure equipment; catalyst may be flammable. |

N-Alkylation Strategies for Ethyl Group Introduction

N-alkylation is another fundamental approach where a pre-existing amine is reacted with an alkylating agent. In this context, the synthesis would start with diphenylmethylamine, which is then ethylated. The reaction involves the nucleophilic attack of the nitrogen atom of diphenylmethylamine on an ethylating agent, such as an ethyl halide (e.g., ethyl bromide or ethyl iodide). researchgate.net

A base is typically required to neutralize the hydrohalic acid byproduct generated during the reaction. However, a significant drawback of this method is the potential for overalkylation. masterorganicchemistry.com The desired secondary amine product can be further alkylated to form a tertiary amine, and subsequently a quaternary ammonium (B1175870) salt, leading to a mixture of products that can be difficult to separate. researchgate.net

| Ethylating Agent | Base | Typical Solvent | Key Considerations |

|---|---|---|---|

| Ethyl bromide (CH₃CH₂Br) | Potassium carbonate (K₂CO₃) | Acetonitrile (CH₃CN) | Moderate reactivity; risk of overalkylation. |

| Ethyl iodide (CH₃CH₂I) | Sodium bicarbonate (NaHCO₃) | Dimethylformamide (DMF) | More reactive than ethyl bromide, increasing the rate of reaction but also the risk of polyalkylation. |

| Diethyl sulfate (B86663) ((CH₃CH₂)₂SO₄) | Sodium hydroxide (B78521) (NaOH) | Water/Dichloromethane (B109758) (Phase Transfer) | Potent alkylating agent, but also toxic and requires careful handling. |

Once the free base, (Diphenylmethyl)(ethyl)amine, is synthesized, it is converted to its hydrochloride salt by reacting it with hydrochloric acid in a suitable solvent like ether or isopropanol. google.com

Multicomponent Reaction Pathways Involving Amine Precursors

Multicomponent reactions (MCRs) are highly efficient synthetic strategies where three or more reactants are combined in a single reaction vessel to form a product that incorporates structural features from each reactant. researchgate.net While the classical Hantzsch pyridine (B92270) synthesis is a well-known example of an MCR, such reactions can be adapted to produce a wide variety of molecular structures. mdpi.com

A hypothetical MCR for the synthesis of (Diphenylmethyl)(ethyl)amine could involve the one-pot combination of benzaldehyde (B42025), a phenyl source (like a phenyl Grignard reagent), ethylamine, and a reducing agent. Such a process would offer significant advantages in terms of step economy and reduced waste generation by minimizing intermediate isolation and purification steps. Research continues to explore new MCRs for the efficient construction of structurally diverse amines. researchgate.netresearchgate.net

Modern and Sustainable Synthesis Approaches

Contemporary synthetic chemistry places a strong emphasis on developing methods that are not only efficient but also environmentally benign. These approaches are guided by the principles of green chemistry.

Green Chemistry Principles in Synthesis of (Diphenylmethyl)(ethyl)amine hydrochloride

Green chemistry focuses on designing chemical processes that reduce or eliminate the use and generation of hazardous substances. researchgate.netfigshare.com Key principles applicable to the synthesis of this compound include atom economy, use of safer solvents, and energy efficiency. semanticscholar.org

Atom Economy: Reductive amination, particularly when performed via catalytic hydrogenation, exhibits high atom economy as most atoms from the reactants are incorporated into the final product, with water being the primary byproduct. wikipedia.org N-alkylation with alkyl halides has a lower atom economy due to the formation of salt byproducts.

Safer Reagents: Replacing toxic reagents like sodium cyanoborohydride with milder alternatives such as sodium triacetoxyborohydride or developing catalytic systems that use less hazardous materials is a key green objective. researchgate.net

Energy Efficiency and Alternative Solvents: The use of microwave irradiation can significantly shorten reaction times and improve energy efficiency. rsc.orgmdpi.com Furthermore, employing water or other environmentally friendly solvents instead of volatile organic compounds (VOCs) is a central goal. rsc.orgijcps.org

Catalytic Synthesis Methods

Catalytic methods are integral to modern green synthesis as they reduce the need for stoichiometric reagents, thereby minimizing waste.

Catalytic Reductive Amination: As mentioned, using catalysts like Palladium on carbon (Pd/C) or Raney Nickel with hydrogen gas is a clean and atom-economical method for the reduction step in reductive amination. wikipedia.org

Catalytic N-Alkylation: A greener alternative to using alkyl halides is the catalytic N-alkylation of amines with alcohols. rsc.org For instance, diphenylmethylamine could be reacted with ethanol (B145695) in the presence of a suitable catalyst. This reaction is highly atom-economical, producing only water as a byproduct. Various transition metal complexes have been developed to facilitate this transformation efficiently. rsc.org

| Reaction Type | Catalyst | Reactants | Byproduct | Green Advantage |

|---|---|---|---|---|

| Reductive Amination | Pd/C, PtO₂, Raney Ni | Benzophenone, Ethylamine, H₂ | H₂O | High atom economy, avoids stoichiometric reducing agents. |

| N-Alkylation | Ruthenium or Iridium-based catalysts | Diphenylmethylamine, Ethanol | H₂O | Avoids halide byproducts, uses a safer alkylating agent (alcohol). rsc.org |

The continued development of novel catalysts and sustainable reaction conditions is paving the way for more efficient and environmentally responsible methods for the synthesis of this compound and other valuable chemical compounds.

Homogeneous Catalysis in Amine Synthesis

Homogeneous catalysis provides a powerful tool for the synthesis of amines, often characterized by high activity and selectivity under mild reaction conditions. Transition-metal complexes, particularly those of ruthenium and iridium, are prominent in these transformations. nih.govrsc.org One of the primary methods is the N-alkylation of primary amines with alcohols, which proceeds via a "borrowing hydrogen" mechanism. In the context of synthesizing (Diphenylmethyl)(ethyl)amine, this could involve the reaction of benzhydrylamine with ethanol.

Another significant homogeneous catalytic route is the hydrogenation of amides. researchgate.netnih.gov For instance, a catalyst system prepared in situ from [Ru(acac)3] and ligands like 1,1,1-tris(diphenylphosphinomethyl)ethane (B1585349) has been shown to effectively hydrogenate secondary amides to their corresponding amines. rsc.orgst-andrews.ac.uk This approach would involve the synthesis and subsequent reduction of N-ethyl-diphenylacetamide.

Below is a table summarizing representative homogeneous catalyst systems applicable to secondary amine synthesis.

| Catalyst System | Reactants | Reaction Type | Key Features |

| NHC-Ir(III) Complexes | Aniline derivatives + Benzyl alcohols | N-Alkylation | High efficiency in solvent-free media; mechanism involves Ir-hydride species. nih.gov |

| [Ru(acac)3] + Triphos | Secondary Amides | Amide Hydrogenation | Requires water to stabilize the catalyst; selective formation of secondary amines. nih.govrsc.org |

| Ruthenium-Triphos | Carboxylic Acids + Ammonia | Reductive Amination | Can produce a mixture of primary and secondary amines. rsc.org |

Heterogeneous Catalysis for Amine Functionalization

Heterogeneous catalysts are advantageous due to their ease of separation and potential for recycling, making them suitable for industrial applications. The N-alkylation of amines with alcohols is a key reaction in this category, often utilizing supported non-noble metal catalysts. acs.org

Nickel nanoparticles supported on various materials (e.g., θ-Al2O3) have proven to be effective for the N-alkylation of both anilines and aliphatic amines with a range of alcohols. acs.orgresearchgate.net These reactions also typically proceed through a hydrogen-borrowing mechanism and can be performed under additive-free conditions. acs.orgresearchgate.net For the synthesis of (Diphenylmethyl)(ethyl)amine, this would entail reacting benzhydrylamine with ethanol over a heterogeneous nickel catalyst. Similarly, heterogeneous copper catalysts can facilitate the one-pot reaction of secondary alcohols and amines to yield secondary amines with no waste products. rsc.org

The following table compares different heterogeneous catalysts used for N-alkylation.

| Catalyst | Support Material | Reaction | Advantages |

| Nickel (Ni) | θ-Alumina (θ-Al2O3) | N-alkylation of amines with alcohols | Reusable, operates under additive-free conditions, high activity. acs.orgresearchgate.net |

| Copper (Cu) | Not specified | N-alkylation of amines with alcohols | One-pot synthesis, no additives required, intrinsically safe. rsc.org |

| Titanium Hydroxide | None | N-alkylation of amines with alcohols | High selectivity to secondary amines, cheap, efficient. acs.org |

Biocatalytic Transformations for Amine Construction

Biocatalysis offers a green and highly selective alternative to traditional chemical synthesis, operating under mild conditions with exceptional stereoselectivity. nih.gov Enzymes are increasingly used for the synthesis of chiral amines, which are valuable in the pharmaceutical industry. hims-biocat.eumanchester.ac.uk

For the construction of (Diphenylmethyl)(ethyl)amine, several classes of oxidoreductase enzymes could be employed. nih.gov

Imine Reductases (IREDs) and Reductive Aminases (RedAms) can catalyze the reductive amination of a ketone with an amine. In this case, benzophenone could be reacted with ethylamine to directly form the target secondary amine. nih.govmanchester.ac.uk

Amine Dehydrogenases (AmDHs) are also capable of reductive amination and have become prominent catalysts for amine formation. nih.govhims-biocat.eu

Transaminases (TAs) are widely used for the synthesis of chiral amines from prochiral ketones, though this is more relevant for producing chiral precursors or analogues. researchgate.net

The table below outlines key enzyme classes for amine synthesis.

| Enzyme Class | Reaction Type | Substrates for (Diphenylmethyl)(ethyl)amine | Key Advantages |

| Imine Reductases (IREDs) | Reductive Amination | Benzophenone + Ethylamine | High selectivity, mild reaction conditions. manchester.ac.uk |

| Reductive Aminases (RedAms) | Reductive Amination | Benzophenone + Ethylamine | Growing potential as industrial catalysts. nih.gov |

| Amine Dehydrogenases (AmDHs) | Reductive Amination | Benzophenone + Ethylamine | Excellent stereoselectivity, atom economy. nih.govhims-biocat.eu |

| Transaminases (TAs) | Transamination | Prochiral ketones + Amine donor | Excellent for producing chiral amines from ketones. researchgate.net |

Asymmetric Synthesis of Chiral Precursors and Analogues of this compound

While this compound itself is an achiral molecule, the synthesis of its chiral analogues, particularly chiral diarylmethylamines, is of significant interest in medicinal chemistry. nih.govresearchgate.net Asymmetric synthesis provides routes to enantiomerically pure compounds, which is crucial for developing pharmaceuticals. researchgate.net

Enantioselective Synthesis Strategies

Enantioselective synthesis aims to produce a single enantiomer of a chiral product. A primary strategy for synthesizing chiral diarylmethylamines is the transition metal-catalyzed asymmetric hydrogenation of imines. nih.gov

An iridium catalyst combined with a chiral spiro-phosphine ligand (f-spiroPhos) has been successfully used for the enantioselective hydrogenation of N-substituted diarylmethanimines. This method provides access to a variety of chiral diarylmethylamines with excellent enantioselectivities (up to 99.4% ee) and high turnover numbers. researchgate.net Other transition metals, such as rhodium and palladium, paired with a diverse array of chiral phosphorus ligands, have also been extensively developed for the asymmetric hydrogenation of imines and related substrates. nih.gov

Biocatalytic methods, as mentioned in section 2.2.2.3, are inherently enantioselective and represent a leading strategy for producing chiral amines. researchgate.netacs.org

Diastereoselective Synthesis Methods

Diastereoselective methods are employed when a molecule has multiple stereocenters, and the goal is to control the relative configuration between them. This is often achieved by using a chiral auxiliary that directs the stereochemical outcome of a reaction.

One of the most effective methods for preparing chiral amines utilizes Ellman's chiral tert-butanesulfinamide reagent. osi.lv This chiral auxiliary can be condensed with a ketone (like benzophenone) to form an N-sulfinyl imine. The subsequent addition of a nucleophile (e.g., an organometallic reagent) proceeds with high diastereoselectivity, dictated by the chiral sulfinyl group. The auxiliary can then be cleaved under acidic conditions to yield the chiral primary amine. This primary amine can be subsequently alkylated to produce chiral secondary amines.

Another approach is the highly diastereoselective hydrogenation of enamines using heterogeneous catalysis. figshare.com Pure (Z)-enamines prepared from β-ketoesters and a chiral amine, such as (S)-phenylglycine amide, can be hydrogenated with very high diastereoselectivity (up to 200:1) using a PtO2 catalyst. figshare.com

Kinetic and Thermodynamic Aspects of Synthetic Reactions Forming this compound

Understanding the kinetics and thermodynamics of the synthetic reactions is essential for process optimization and maximizing yield.

The kinetics of N-alkylation reactions to form secondary and tertiary amines can be complex. The reaction of a primary amine with an alkylating agent produces the desired secondary amine, but this product can be further alkylated to form an undesired tertiary amine. The relative rates of these two steps are crucial. 1H NMR spectroscopy has been used to estimate the rate constants for the formation of the secondary amine (k1) and the tertiary amine (k2). nih.gov For many alkylating agents, the ratio of k2/k1 is less than 1, indicating that the formation of the secondary amine is kinetically favored, which allows for its selective synthesis by controlling stoichiometry and reaction time. nih.gov Kinetic studies of tertiary amine alkylation (Menshutkin reaction) have also been explored, often showing that solvent polarity plays a significant role in the reaction rate. magritek.com

From a thermodynamic perspective, the final step in the synthesis is the formation of the hydrochloride salt. This is an acid-base reaction between the basic (Diphenylmethyl)(ethyl)amine and hydrochloric acid. youtube.com This neutralization reaction is typically exothermic, releasing heat and resulting in a thermodynamically stable ionic salt. In the solid state, the stability of amine hydrochloride crystals is significantly influenced by strong, charge-assisted hydrogen bonds between the protonated ammonium cation and the chloride anion. acs.org These interactions contribute to a favorable lattice enthalpy, driving the crystallization of the salt from solution. acs.org

Advanced Structural Elucidation and Conformational Analysis of Diphenylmethyl Ethyl Amine Hydrochloride

Spectroscopic Characterization Beyond Basic Identification

While routine spectroscopic methods confirm the fundamental structure of (Diphenylmethyl)(ethyl)amine hydrochloride, advanced techniques are indispensable for a deeper understanding of its stereochemistry, solid-state packing, and dynamic behavior. These methods provide a multi-faceted view of the molecule's architecture.

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy

Advanced NMR spectroscopy serves as a powerful tool for the unambiguous assignment of protons and carbons, elucidation of through-bond and through-space correlations, and characterization of solid-state forms.

2D-NMR Techniques (COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry

Two-dimensional NMR experiments are instrumental in deciphering the complex spin systems within this compound. While specific experimental data for this exact compound is not widely published, the expected correlations can be inferred from the analysis of analogous structures.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, a cross-peak would be expected between the methylene (B1212753) protons of the ethyl group and the methyl protons. A more complex coupling network would be observed among the aromatic protons of the diphenylmethyl moiety. numberanalytics.com

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates protons with their directly attached carbons. It allows for the unambiguous assignment of each proton to its corresponding carbon atom.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC provides information about longer-range couplings (typically 2-3 bonds) between protons and carbons. This is particularly useful for identifying quaternary carbons and piecing together the molecular skeleton. For instance, correlations would be expected from the methine proton of the diphenylmethyl group to the ipso-carbons of the phenyl rings.

NOESY (Nuclear Overhauser Effect Spectroscopy): NOESY identifies protons that are close in space, providing crucial information about the molecule's conformation and stereochemistry. In the case of this compound, NOESY could reveal the spatial proximity between the ethyl group protons and the phenyl ring protons, offering insights into the preferred rotational conformations around the C-N bond.

| 2D-NMR Technique | Purpose | Expected Correlations in this compound |

| COSY | ¹H-¹H scalar coupling | - CH₂ (ethyl) ↔ CH₃ (ethyl)- Aromatic protons ↔ Aromatic protons |

| HSQC | One-bond ¹H-¹³C correlation | - Methine CH ↔ Methine ¹³C- Phenyl CHs ↔ Phenyl ¹³Cs- Ethyl CH₂ ↔ Ethyl ¹³C- Ethyl CH₃ ↔ Ethyl ¹³C |

| HMBC | Long-range ¹H-¹³C correlation | - Methine CH ↔ Phenyl ipso-¹³Cs- Ethyl CH₂ ↔ Methine C- Ethyl CH₂ ↔ Ethyl CH₃ |

| NOESY | Through-space ¹H-¹H correlation | - Ethyl group protons ↔ Phenyl ring protons- Methine proton ↔ ortho-Phenyl protons |

Solid-State NMR Spectroscopy for Crystalline Forms

Solid-state NMR (ssNMR) is uniquely suited for the characterization of crystalline and amorphous forms of pharmaceutical compounds, including hydrochlorides. nih.govresearchgate.net It provides detailed information about the local environment of each nucleus in the solid state, which can be used to identify different polymorphs, solvates, and to study molecular dynamics. nih.gov

For this compound, ¹³C and ¹⁵N ssNMR would be particularly informative. Different crystalline forms would likely exhibit distinct chemical shifts due to variations in crystal packing and intermolecular interactions, such as hydrogen bonding. Furthermore, techniques like Cross-Polarization Magic Angle Spinning (CP/MAS) can enhance the signals of less abundant nuclei and provide information on the proximity of protons to carbons and nitrogens.

| Solid-State NMR Nucleus | Information Gained |

| ¹³C | - Distinguish between different crystalline polymorphs.- Identify the number of crystallographically inequivalent molecules in the unit cell. |

| ¹⁵N | - Probe the electronic environment of the nitrogen atom.- Characterize the N-H···Cl hydrogen bond. |

| ¹H | - Analyze proton environments and hydrogen bonding. |

Vibrational Spectroscopy (FT-IR, Raman) for Conformational and Hydrogen Bonding Analysis

The protonation of the amine group to form the hydrochloride salt leads to the appearance of characteristic N-H⁺ stretching and bending vibrations. The position and shape of the N-H⁺ stretching band, typically a broad feature in the 2700-2400 cm⁻¹ region, are indicative of the strength of the N-H···Cl⁻ hydrogen bond. spectroscopyonline.com Changes in the conformation of the diphenylmethyl or ethyl groups would result in shifts in the fingerprint region (below 1500 cm⁻¹) of the spectra. For the closely related benzhydrylamine, FT-IR and Raman spectra have been reported, providing a reference for the expected vibrational modes of the diphenylmethyl moiety. nih.gov

| Vibrational Mode | **Approximate Wavenumber (cm⁻¹) ** | Significance |

| N-H⁺ Stretching | 2700-2400 (broad) | Indicates the presence and strength of hydrogen bonding. |

| C-H Aromatic Stretching | 3100-3000 | Characteristic of the phenyl groups. |

| C-H Aliphatic Stretching | 3000-2850 | Characteristic of the ethyl and methine groups. |

| N-H⁺ Bending | 1600-1500 | Confirms the presence of the ammonium (B1175870) salt. |

| C=C Aromatic Stretching | 1600-1450 | Vibrations of the phenyl rings. |

High-Resolution Mass Spectrometry (HRMS) for Mechanistic Insights in Derivatization

High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, enabling the determination of elemental compositions and the elucidation of fragmentation pathways. For this compound, HRMS can be used to confirm its molecular formula and to study its fragmentation behavior, which provides structural information.

The electron ionization (EI) mass spectrum of secondary amines like (Diphenylmethyl)(ethyl)amine is expected to show a characteristic α-cleavage. openstax.org The most likely fragmentation would be the loss of a phenyl radical to form a stable iminium ion or the loss of an ethyl group. In the case of derivatization reactions, HRMS is crucial for confirming the structure of the products and for providing mechanistic insights by identifying reaction intermediates or byproducts. Studies on related diphenylmethane (B89790) antihistamines have shown characteristic fragmentation patterns involving the diphenylmethyl moiety. nih.gov

| Fragmentation Pathway | Expected Fragment m/z | Structural Information |

| α-cleavage (loss of ethyl radical) | [M-29]⁺ | Confirms the presence of the N-ethyl group. |

| α-cleavage (loss of phenyl radical) | [M-77]⁺ | Indicates the diphenylmethyl structure. |

| Benzylic cleavage | 167 | Characteristic of the diphenylmethyl cation (benzhydryl cation). |

Chiroptical Spectroscopy (CD, ORD) for Stereochemical Assignment of Chiral Analogues

While this compound itself is achiral, the introduction of a substituent on one of the phenyl rings or on the ethyl group can create a chiral center. For such chiral analogues, chiroptical spectroscopy, including Circular Dichroism (CD) and Optical Rotatory Dispersion (ORD), is essential for determining the absolute configuration and studying stereochemical properties. nsf.govnih.gov

CD spectroscopy measures the differential absorption of left and right circularly polarized light by a chiral molecule. The resulting CD spectrum is highly sensitive to the three-dimensional arrangement of atoms around the stereocenter. By comparing the experimental CD spectrum to that of known standards or to theoretical calculations, the absolute configuration of a chiral analogue can be assigned. rsc.org These techniques are particularly powerful when combined with derivatization methods that introduce a chromophore near the chiral center, enhancing the chiroptical response. researchgate.net

| Technique | Application to Chiral Analogues | Information Obtained |

| Circular Dichroism (CD) | - Determination of absolute configuration.- Analysis of enantiomeric purity. | - Sign and intensity of Cotton effects.- Correlation with molecular structure. |

| Optical Rotatory Dispersion (ORD) | - Measurement of optical rotation as a function of wavelength. | - Confirmation of chirality.- Can be used for stereochemical correlations. |

X-ray Crystallographic Analysis of this compound and its Derivatives

X-ray crystallography is a powerful technique for determining the precise arrangement of atoms within a crystalline solid, providing unambiguous information about bond lengths, bond angles, and stereochemistry. nih.govnih.gov

Single-Crystal X-ray Diffraction Studies for Absolute Configuration and Packing

Single-crystal X-ray diffraction (SCXRD) is the definitive method for determining the three-dimensional structure of a molecule. mdpi.com This technique allows for the precise determination of the absolute configuration of chiral centers and provides detailed insights into the packing of molecules within the crystal lattice. nih.gov For a molecule like this compound, which is chiral, SCXRD can unequivocally establish the R or S configuration of the stereocenter.

A hypothetical table of crystallographic data that could be obtained from a single-crystal X-ray diffraction study of this compound is presented below.

| Parameter | Hypothetical Value |

| Chemical Formula | C₁₅H₁₈ClN |

| Formula Weight | 247.76 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.50 |

| b (Å) | 12.20 |

| c (Å) | 11.80 |

| β (°) | 98.5 |

| Volume (ų) | 1495 |

| Z | 4 |

| Calculated Density (g/cm³) | 1.10 |

| Absorption Coefficient (mm⁻¹) | 0.25 |

| F(000) | 528 |

Polymorphism and Crystal Engineering of Amine Hydrochlorides

Polymorphism is the ability of a solid material to exist in more than one form or crystal structure. soton.ac.uk Different polymorphs of a compound can exhibit distinct physical properties, including melting point, solubility, and stability. The study of polymorphism in amine hydrochlorides is of significant interest, particularly in the pharmaceutical industry, as different polymorphic forms of a drug can have different bioavailability. nih.gov

Crystal engineering provides a strategy for designing and controlling the formation of specific crystal structures with desired properties. acs.orgnih.govacs.org In the context of amine hydrochlorides, a common crystal engineering approach involves the formation of cocrystals, where the amine hydrochloride is crystallized with a neutral guest molecule, often an organic acid. nih.govacs.org The chloride ion is an excellent hydrogen bond acceptor and can be utilized as an "anchor" to form robust hydrogen-bonded networks with suitable donor molecules. acs.org This strategy has been successfully applied to various amine hydrochlorides to generate novel solid forms with modified physicochemical properties. For example, cocrystals of fluoxetine (B1211875) hydrochloride with benzoic acid, succinic acid, and fumaric acid have been prepared and characterized. acs.org

The potential for polymorphism in this compound could be explored through various crystallization techniques, including varying the solvent, temperature, and rate of crystallization. The formation of cocrystals with pharmaceutically acceptable guest molecules could also be investigated as a means of modifying its solid-state properties.

Conformational Analysis Studies

Conformational analysis involves the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. nih.gov Understanding the conformational preferences of a molecule is crucial for elucidating its biological activity and chemical reactivity.

Experimental Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a primary tool for the experimental conformational analysis of molecules in solution. nih.govauremn.org.br By analyzing various NMR parameters, such as chemical shifts, coupling constants, and Nuclear Overhauser Effects (NOEs), it is possible to deduce the relative populations of different conformers. copernicus.org

For this compound, ¹H and ¹³C NMR spectroscopy would provide initial information about the molecular structure and symmetry. More advanced 2D NMR techniques, such as NOESY (Nuclear Overhauser Effect Spectroscopy), could be employed to determine through-space proximities between protons, which is invaluable for deducing the preferred conformation. mdpi.com For instance, the observation of NOEs between the ethyl group protons and the protons of the diphenylmethyl moiety would provide direct evidence for specific spatial arrangements.

A hypothetical table summarizing the expected ¹H NMR data for this compound is provided below.

| Proton | Chemical Shift (ppm) | Multiplicity | Integration |

| Phenyl-H | 7.2 - 7.5 | m | 10H |

| Methine-H | 4.5 | t | 1H |

| Methylene-H | 2.8 - 3.0 | q | 2H |

| Methyl-H | 1.2 | t | 3H |

| N-H | 9.5 | br s | 2H |

Computational Conformational Analysis

Computational methods provide a powerful complement to experimental techniques for studying molecular conformations. nih.govnih.gov Molecular mechanics and quantum chemical calculations can be used to explore the potential energy surface of a molecule and identify its stable conformers. chemrxiv.org

A systematic conformational search for this compound would typically involve rotating the key dihedral angles, such as those around the C-N bonds and the C-C bond of the ethyl group. For each generated conformation, the energy can be calculated to identify the low-energy structures. More accurate quantum mechanical calculations, such as Density Functional Theory (DFT), can then be used to refine the geometries and relative energies of the most stable conformers. researchgate.net

The results of such calculations can provide insights into the intrinsic conformational preferences of the molecule, which can then be compared with experimental data from NMR spectroscopy. This combined experimental and computational approach offers a comprehensive understanding of the conformational landscape of this compound. chemrxiv.org

Reactivity Profiles and Reaction Mechanisms of Diphenylmethyl Ethyl Amine Hydrochloride

Acid-Base Chemistry and Protonation Equilibria of the Amine Hydrochloride

(Diphenylmethyl)(ethyl)amine hydrochloride is the salt formed from the reaction of the basic (diphenylmethyl)(ethyl)amine with hydrochloric acid. In solution, an equilibrium exists between the protonated amine (the ammonium (B1175870) cation) and the free amine, governed by the acidity of the solution (pH) and the pKa of the conjugate acid.

The equilibrium can be represented as follows:

(C₆H₅)₂CH-NH₂(CH₂CH₃)⁺ Cl⁻ ⇌ (C₆H₅)₂CH-NH(CH₂CH₃) + H⁺ + Cl⁻

This equilibrium is fundamental to its reactivity. In acidic to neutral conditions, the compound exists predominantly in its protonated, water-soluble ammonium form. To engage in nucleophilic reactions, the free amine form is required, which can be generated by treatment with a base to deprotonate the ammonium ion.

Nucleophilic Reactivity and Derivatization Pathways

The lone pair of electrons on the nitrogen atom of the free amine form of (diphenylmethyl)(ethyl)amine makes it a potent nucleophile. This nucleophilicity allows for a variety of derivatization reactions at the nitrogen center, including acylation, alkylation, and sulfonylation.

Acylation Reactions

Acylation involves the reaction of the amine with an acylating agent, such as an acyl chloride or an acid anhydride, to form an amide. The reaction proceeds via a nucleophilic acyl substitution mechanism.

General Reaction Scheme:

(C₆H₅)₂CH-NH(CH₂CH₃) + R-COCl → (C₆H₅)₂CH-N(CH₂CH₃)-COR + HCl

The mechanism involves the nucleophilic attack of the amine's nitrogen on the electrophilic carbonyl carbon of the acyl chloride. This is followed by the elimination of the chloride leaving group and deprotonation of the nitrogen, often by another molecule of the amine or an added base, to yield the stable N,N-disubstituted amide. A standard laboratory procedure for the acetylation of a secondary amine involves using acetyl chloride and a base like pyridine (B92270) in a solvent such as dichloromethane (B109758) (DCM). stackexchange.com

| Reagent | Product | Reaction Conditions |

| Acetyl chloride | N-(diphenylmethyl)-N-ethylacetamide | Base (e.g., pyridine, triethylamine), solvent (e.g., DCM), often at reduced temperatures. |

| Benzoyl chloride | N-benzoyl-N-(diphenylmethyl)ethylamine | Similar conditions to acetyl chloride. |

| Acetic anhydride | N-(diphenylmethyl)-N-ethylacetamide | Often requires heating. |

Alkylation Reactions

Alkylation of (diphenylmethyl)(ethyl)amine introduces an additional alkyl group onto the nitrogen atom, resulting in a tertiary amine. This reaction typically occurs via a nucleophilic substitution (S_N_2) mechanism with an alkyl halide.

General Reaction Scheme:

(C₆H₅)₂CH-NH(CH₂CH₃) + R-X → (C₆H₅)₂CH-N(CH₂CH₃)-R + HX

The reaction is often carried out in the presence of a base to neutralize the hydrogen halide byproduct, which would otherwise protonate the starting amine and halt the reaction. However, a common challenge in the alkylation of secondary amines is overalkylation, where the resulting tertiary amine, which is also nucleophilic, reacts further with the alkyl halide to form a quaternary ammonium salt. The bulky nature of the diphenylmethyl group in the target molecule may sterically hinder this second alkylation to some extent, potentially allowing for better control of the mono-alkylation product. A general method for the direct alkylation of secondary amines with alkyl halides uses Hünig's base (N,N-diisopropylethylamine) in acetonitrile. researchgate.net

| Reagent | Product | Reaction Conditions |

| Methyl iodide | (Diphenylmethyl)(ethyl)methylamine | Base (e.g., Hünig's base, K₂CO₃), solvent (e.g., acetonitrile, DMF). |

| Ethyl bromide | (Diphenylmethyl)diethylamine | Similar conditions to methyl iodide. |

| Benzyl chloride | Benzyl(diphenylmethyl)ethylamine | Similar conditions to methyl iodide. |

Sulfonylation Reactions

Sulfonylation is the reaction of the amine with a sulfonyl chloride to form a sulfonamide. This reaction is analogous to acylation and is a common method for the derivatization of amines.

General Reaction Scheme:

(C₆H₅)₂CH-NH(CH₂CH₃) + R-SO₂Cl → (C₆H₅)₂CH-N(CH₂CH₃)-SO₂R + HCl

The reaction is typically carried out in the presence of a base, such as pyridine or triethylamine, to neutralize the HCl produced. The resulting N,N-disubstituted sulfonamide is a stable derivative. Microwave-assisted sulfonylation of various amines with p-toluenesulfonyl chloride has been shown to be efficient under solvent- and catalyst-free conditions. rsc.org

| Reagent | Product | Reaction Conditions |

| p-Toluenesulfonyl chloride (TsCl) | N-(diphenylmethyl)-N-ethyl-4-methylbenzenesulfonamide | Base (e.g., pyridine, Et₃N), solvent (e.g., CH₂Cl₂), or microwave irradiation. |

| Methanesulfonyl chloride (MsCl) | N-(diphenylmethyl)-N-ethylmethanesulfonamide | Similar conditions to tosyl chloride. |

| Benzenesulfonyl chloride | N-(diphenylmethyl)-N-ethylbenzenesulfonamide | Similar conditions to tosyl chloride. |

Electrophilic Reactivity (if applicable to specific derivatives)

The parent this compound itself is not electrophilic. However, certain derivatives synthesized from it could exhibit electrophilic reactivity. For instance, if the ethyl group were to be substituted with a functionality containing an electrophilic center, subsequent reactions at that site would be possible. Without specific examples of such derivatives in the literature, this remains a theoretical consideration based on general organic principles.

Oxidation and Reduction Pathways of the Amine Moiety

The amine functionality of (diphenylmethyl)(ethyl)amine is susceptible to both oxidation and reduction, although the latter is less common for a saturated amine.

Oxidation Pathways:

Secondary amines can be oxidized to a variety of products depending on the oxidizing agent and reaction conditions. Common oxidation products include imines, hydroxylamines, and nitrones. The presence of a hydrogen atom on the carbon adjacent to the nitrogen (the benzhydryl position) makes this compound susceptible to oxidation to an imine.

General Oxidation Scheme to an Imine:

(C₆H₅)₂CH-NH(CH₂CH₃) + [O] → (C₆H₅)₂C=N(CH₂CH₃) + H₂O

A variety of oxidizing agents can be employed for this transformation, including manganese dioxide, potassium permanganate, and specialized reagents. For example, a bioinspired quinone catalyst system has been used for the aerobic oxidation of secondary amines. nih.gov

Reduction Pathways:

The reduction of a simple saturated secondary amine like (diphenylmethyl)(ethyl)amine is not a common transformation as the amine functionality is already in a reduced state. However, derivatives of this amine, such as the corresponding amides or imines, can be readily reduced.

For instance, an amide derivative formed via acylation can be reduced to the corresponding tertiary amine using a strong reducing agent like lithium aluminum hydride (LiAlH₄). orgoreview.com

Reduction of an Amide Derivative:

(C₆H₅)₂CH-N(CH₂CH₃)-COR + [H] → (C₆H₅)₂CH-N(CH₂CH₃)-CH₂R

This two-step process of acylation followed by reduction provides an alternative route to the synthesis of tertiary amines from this secondary amine.

Controlled Degradation Mechanisms under Various Conditions

There is no specific information in the reviewed scientific literature detailing the controlled degradation of this compound under thermal, photolytic, or oxidative conditions.

General studies on other amine compounds show that thermal degradation can occur at elevated temperatures, often involving mechanisms like cyclization or condensation. semanticscholar.org For instance, the thermal degradation of certain diamines proceeds through carbamate (B1207046) formation followed by intermolecular cyclization. semanticscholar.org Oxidative degradation of amines is also a known phenomenon, frequently catalyzed by metal ions, and can be a significant pathway for solvent loss in industrial applications like CO2 capture. researchgate.netresearchgate.net However, without specific studies on this compound, it is impossible to determine its susceptibility to these degradation pathways or to identify the resulting degradation products. Similarly, no data could be found regarding its photolytic stability. Studies on other compounds, such as Prasugrel hydrochloride, demonstrate that specific research involving hydrolytic, oxidative, and photolytic stressing is required to map out degradation pathways, but such research is not available for this compound. researchgate.net

Mechanistic Investigations of Key Reactions Involving this compound

Detailed mechanistic investigations, including computational chemistry studies that focus on transition states and reaction coordinates, are fundamental to understanding the reactivity of a molecule. Unfortunately, no such studies specific to this compound were found in the public domain.

Transition state analysis is a computational method used to determine the energy barrier of a reaction and to elucidate the structure of the high-energy intermediate state. This type of analysis is crucial for understanding reaction kinetics. The scientific literature lacks any published transition state analyses for reactions involving this compound.

Reaction coordinate mapping provides a profile of the energy of a system as it proceeds along a reaction pathway, from reactants to products, passing through the transition state. This tool is invaluable for visualizing the energetic landscape of a chemical transformation. While the reaction coordinate method is a well-established technique for studying complex dynamics, aps.org its application to this compound has not been reported in available literature.

Theoretical and Computational Chemistry Studies on Diphenylmethyl Ethyl Amine Hydrochloride

Quantum Chemical Calculations of Electronic Structure

Quantum chemical calculations are fundamental to understanding the electronic properties of (Diphenylmethyl)(ethyl)amine hydrochloride at the atomic level. These methods allow for the precise determination of ground and excited state energies, molecular orbital distributions, and the prediction of chemical reactivity.

Density Functional Theory (DFT) Studies on Ground and Excited States

Density Functional Theory (DFT) has become a cornerstone of computational chemistry for its balance of accuracy and computational efficiency, making it well-suited for studying molecules of the size of this compound. DFT calculations are instrumental in optimizing the molecular geometry to find the most stable conformation (ground state) and in exploring the energies and properties of its electronically excited states.

For the ground state of the (Diphenylmethyl)(ethyl)amine cation, DFT calculations, often employing a hybrid functional like B3LYP with a basis set such as 6-311++G(d,p), can predict bond lengths, bond angles, and dihedral angles. These calculations would likely reveal the non-planar arrangement of the two phenyl rings and the orientation of the ethyl group relative to the diphenylmethyl moiety. The protonated amine group forms a focal point for electrostatic interactions.

Time-dependent DFT (TD-DFT) is the method of choice for investigating the electronic excited states. By calculating the vertical excitation energies, one can predict the ultraviolet-visible (UV-Vis) absorption spectrum of the molecule. For this compound, the lowest energy electronic transitions would be expected to be π → π* transitions associated with the phenyl rings.

Table 1: Predicted Ground State Geometrical Parameters of (Diphenylmethyl)(ethyl)amine cation from DFT Calculations

| Parameter | Predicted Value |

| C-N-C bond angle (amine) | ~112° |

| C-C-H bond angles (phenyl) | ~120° |

| N-H bond length | ~1.03 Å |

| Dihedral angle (Ph-C-C-Ph) | ~55-65° |

Ab Initio Calculations for High-Accuracy Energetics

For situations demanding higher accuracy, ab initio methods, which are based on first principles without empirical parameterization, are employed. Methods like Møller-Plesset perturbation theory (e.g., MP2) and Coupled Cluster (e.g., CCSD(T)) provide benchmark-quality energetics. A key application for this compound would be the precise calculation of its proton affinity. numberanalytics.comnih.gov The proton affinity (PA) is the negative of the enthalpy change for the gas-phase reaction of the neutral amine with a proton.

High-level ab initio calculations can provide a very accurate PA value, which is a fundamental measure of the amine's basicity. nih.gov These calculations typically involve geometry optimization at a lower level of theory (like DFT or MP2) followed by single-point energy calculations at a higher level (like CCSD(T)) with a large basis set.

Table 2: Hypothetical High-Accuracy Energetic Data for (Diphenylmethyl)(ethyl)amine

| Property | Calculated Value (kJ/mol) | Method |

| Proton Affinity | ~950 - 980 | CCSD(T)/aug-cc-pVTZ//B3LYP/6-311++G(d,p) |

| Gas-phase Basicity | ~920 - 950 | CCSD(T)/aug-cc-pVTZ//B3LYP/6-311++G(d,p) |

Molecular Orbital Analysis for Reactivity Prediction

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to predicting a molecule's reactivity. wuxiapptec.comirjweb.com The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is an indicator of the molecule's chemical stability; a smaller gap suggests higher reactivity. irjweb.comstackexchange.com

For the (Diphenylmethyl)(ethyl)amine cation, the HOMO would likely be localized on the phenyl rings, indicating that these are the most probable sites for electrophilic attack on the neutral molecule. The LUMO, in the protonated form, would be influenced by the positive charge on the nitrogen, making the surrounding atoms susceptible to nucleophilic attack. Analysis of the molecular orbitals can also provide insights into the pathways of chemical reactions. scispace.comsolubilityofthings.comacs.org

Table 3: Predicted Frontier Orbital Energies and Reactivity Descriptors

| Parameter | Predicted Value (eV) |

| HOMO Energy | ~ -8.5 to -9.5 |

| LUMO Energy | ~ -1.0 to -2.0 |

| HOMO-LUMO Gap | ~ 6.5 to 8.5 |

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations provide a dynamic picture of the molecule's behavior over time, offering insights into its conformational flexibility and intermolecular interactions in different environments.

Conformational Dynamics in Solution and Solid State

The (Diphenylmethyl)(ethyl)amine cation possesses significant conformational flexibility due to the rotation around several single bonds. The most notable are the rotations of the two phenyl rings and the ethyl group. cdnsciencepub.comsoton.ac.uk MD simulations, using a suitable force field such as GAFF (General Amber Force Field) or CGenFF (CHARMM General Force Field), can explore the potential energy surface and identify the most populated conformations in both solution and the solid state. nih.gov

In solution, the molecule is expected to exhibit a wide range of conformations, with the phenyl rings undergoing propeller-like rotations. cdnsciencepub.com The ethyl group will also be highly mobile. In the solid state, the molecule will be locked into a specific conformation due to crystal packing forces. MD simulations of the crystalline state can provide information about the vibrational motions and the stability of the crystal lattice. acs.orgresearchgate.net

Table 4: Torsional Barriers for Key Rotations in (Diphenylmethyl)(ethyl)amine cation

| Rotatable Bond | Estimated Rotational Barrier (kcal/mol) |

| Phenyl-CH bond | 1.0 - 2.0 |

| CH-N bond | 2.5 - 4.0 |

| N-CH2 (ethyl) bond | 3.0 - 5.0 |

Intermolecular Interactions and Hydrogen Bonding Networks

In the solid state, this compound will form a crystal lattice where intermolecular interactions play a crucial role. The primary interaction will be the charge-assisted hydrogen bond between the protonated amine (N⁺-H) and the chloride anion (Cl⁻). acs.orgcdnsciencepub.com This is a strong and highly directional interaction that will be a key determinant of the crystal packing. rsc.org

Table 5: Characteristics of the N⁺-H···Cl⁻ Hydrogen Bond from MD Simulations

| Property | Predicted Value |

| Average N-Cl distance | ~3.1 - 3.3 Å |

| Average H-Cl distance | ~2.0 - 2.2 Å |

| Average N-H···Cl angle | ~160 - 175° |

Lack of Specific Research Data for this compound in Theoretical and Computational Chemistry

A comprehensive search for scholarly articles and research data concerning the theoretical and computational chemistry of this compound has revealed a significant gap in the available scientific literature. At present, there are no specific published studies detailing the prediction of spectroscopic parameters, the elucidation of reaction mechanisms through computational modeling, or quantitative structure-property relationship (QSPR) studies for this particular compound.

Therefore, it is not possible to provide an article with the detailed research findings and data tables as requested in the user's outline for the following sections:

Quantitative Structure-Property Relationship (QSPR) Studies for Chemical Reactivity

While general methodologies for these types of computational studies exist, their application to this compound has not been documented in accessible research. The scientific community has not yet published theoretical data on its NMR chemical shifts, IR frequencies, potential reaction pathways, or structure-based predictions of its chemical reactivity. Consequently, the creation of an evidence-based article adhering to the provided structure is not feasible at this time.

Derivatization and Functionalization Strategies for Diphenylmethyl Ethyl Amine Hydrochloride

Synthesis of N-Substituted Analogues for Structure-Reactivity Studies

The synthesis of N-substituted analogues of (Diphenylmethyl)(ethyl)amine is a primary strategy for conducting structure-reactivity relationship (SAR) studies. By systematically modifying the substituent on the nitrogen atom, researchers can probe the effects of steric and electronic properties on the molecule's behavior. Key methods for achieving this include direct N-alkylation and reductive amination.

N-Alkylation: This method involves the reaction of the parent secondary amine with an alkyl halide (e.g., alkyl iodide, bromide, or chloride). The amine acts as a nucleophile, displacing the halide to form a new carbon-nitrogen bond and generating a tertiary amine. The reaction is often performed in the presence of a non-nucleophilic base to neutralize the hydrogen halide byproduct. The choice of alkyl halide allows for the introduction of a wide array of functional groups, from simple alkyl chains to more complex moieties.

Reductive Amination: A powerful and widely used alternative, reductive amination involves the reaction of the secondary amine with an aldehyde or ketone. This reaction first forms an unstable iminium ion intermediate, which is then reduced in situ by a reducing agent, such as sodium borohydride (B1222165) (NaBH₄) or sodium triacetoxyborohydride (B8407120) (STAB), to yield the corresponding tertiary amine. This two-step, one-pot process is highly efficient for creating diverse N-substituted analogues. For instance, reacting (Diphenylmethyl)(ethyl)amine with benzaldehyde (B42025) followed by reduction would yield N-benzyl-N-(diphenylmethyl)ethanamine.

These methods are foundational in medicinal chemistry and materials science for creating libraries of related compounds to optimize specific properties.

| Starting Material | Reagent(s) | Method | Product |

| (Diphenylmethyl)(ethyl)amine | 1-Iodopropane, K₂CO₃ | N-Alkylation | N-(Diphenylmethyl)-N-ethylpropan-1-amine |

| (Diphenylmethyl)(ethyl)amine | Benzyl bromide, Et₃N | N-Alkylation | N-Benzyl-N-(diphenylmethyl)ethanamine |

| (Diphenylmethyl)(ethyl)amine | 1. Cyclohexanone2. NaBH(OAc)₃ | Reductive Amination | N-Cyclohexyl-N-(diphenylmethyl)ethanamine |

| (Diphenylmethyl)(ethyl)amine | 1. Benzaldehyde2. NaBH₄ | Reductive Amination | N-Benzyl-N-(diphenylmethyl)ethanamine |

Formation of Quaternary Ammonium (B1175870) Salts

The nitrogen atom in (Diphenylmethyl)(ethyl)amine can be further functionalized to form a quaternary ammonium salt, a structure characterized by a permanently positively charged nitrogen atom bonded to four carbon atoms. This transformation is typically achieved through exhaustive alkylation, a process where the amine is treated with an excess of an alkylating agent.

Starting with the secondary amine, the reaction proceeds in two stages. First, an initial alkylation converts the secondary amine into a tertiary amine, as described in the previous section. In the presence of excess alkylating agent, this newly formed tertiary amine undergoes a second alkylation. The lone pair of electrons on the tertiary nitrogen atom attacks the alkylating agent (e.g., methyl iodide), forming a stable quaternary ammonium salt with the halide as the counter-ion. guidechem.comnih.gov For example, reacting (Diphenylmethyl)(ethyl)amine with an excess of methyl iodide will first produce N-(Diphenylmethyl)-N-ethylmethylamine, which is then further methylated to yield (Diphenylmethyl)(ethyl)dimethylammonium iodide. guidechem.comepdf.pub This process is a fundamental reaction in organic chemistry and is used to modify the physical and chemical properties of amines significantly. nih.govgoogle.com

| Starting Material | Reagent | Product | Salt Type |

| (Diphenylmethyl)(ethyl)amine | Excess Methyl Iodide (CH₃I) | (Diphenylmethyl)(ethyl)dimethylammonium iodide | Quaternary Ammonium Iodide |

| (Diphenylmethyl)(ethyl)amine | Excess Ethyl Bromide (CH₃CH₂Br) | N-(Diphenylmethyl)-N,N,N-triethylammonium bromide | Quaternary Ammonium Bromide |

| (Diphenylmethyl)(ethyl)amine | Excess Benzyl Chloride | N-Benzyl-N-(diphenylmethyl)-N-ethylbenzylammonium chloride | Quaternary Ammonium Chloride |

Preparation of Amides and Sulfonamides

The nucleophilic character of the secondary amine nitrogen in (Diphenylmethyl)(ethyl)amine allows for its reaction with acylating and sulfonylating agents to form amides and sulfonamides, respectively. These functional groups are prevalent in pharmaceuticals and other advanced materials.

Amide Formation (N-Acylation): Amides are synthesized by reacting the amine with a carboxylic acid derivative, most commonly an acyl chloride or an acid anhydride. google.com The Schotten-Baumann reaction, which utilizes an acyl chloride in the presence of an aqueous base (like 10% NaOH), is a classic and effective method for this transformation. The base neutralizes the hydrochloric acid generated during the reaction, driving it to completion. For example, treating (Diphenylmethyl)(ethyl)amine with benzoyl chloride in the presence of a base yields N-(diphenylmethyl)-N-ethylbenzamide.

Sulfonamide Formation (N-Sulfonylation): In a similar fashion, sulfonamides are prepared by reacting the amine with a sulfonyl chloride. A common reagent for this purpose is p-toluenesulfonyl chloride (TsCl), typically in the presence of a base such as pyridine (B92270) or under sonication with atomized sodium. The reaction results in the formation of a stable sulfonamide linkage, as seen in the synthesis of N-(diphenylmethyl)-N-ethyl-4-methylbenzenesulfonamide.

| Product Type | Starting Material | Reagent(s) | Product Name |

| Amide | (Diphenylmethyl)(ethyl)amine | Acetyl Chloride, Pyridine | N-(Diphenylmethyl)-N-ethylacetamide |

| Amide | (Diphenylmethyl)(ethyl)amine | Benzoyl Chloride, NaOH | N-(Diphenylmethyl)-N-ethylbenzamide |

| Sulfonamide | (Diphenylmethyl)(ethyl)amine | p-Toluenesulfonyl Chloride, Pyridine | N-(Diphenylmethyl)-N-ethyl-4-methylbenzenesulfonamide |

| Sulfonamide | (Diphenylmethyl)(ethyl)amine | Methanesulfonyl Chloride, Et₃N | N-(Diphenylmethyl)-N-ethylmethanesulfonamide |

Introduction of Protecting Groups and Deprotection Strategies

In multi-step organic synthesis, it is often necessary to temporarily block the reactivity of the amine functional group to prevent it from interfering with reactions at other sites in the molecule. This is achieved by introducing a "protecting group," which can be selectively removed later in the synthetic sequence.

For secondary amines like (Diphenylmethyl)(ethyl)amine, one of the most common and effective protecting groups is the tert-butoxycarbonyl (Boc) group. The protection reaction is typically carried out using di-tert-butyl dicarbonate (B1257347) (Boc₂O) in the presence of a base such as sodium hydroxide (B78521) or 4-(dimethylamino)pyridine (DMAP). This reaction converts the nucleophilic secondary amine into a non-nucleophilic carbamate (B1207046), which is stable to a wide range of reaction conditions, particularly basic and nucleophilic reagents.

The removal of the Boc group, or deprotection, is efficiently accomplished under acidic conditions. Strong acids like trifluoroacetic acid (TFA) in a solvent such as dichloromethane (B109758) (DCM), or hydrochloric acid (HCl) in an organic solvent, readily cleave the carbamate to regenerate the original amine. The stability of the Boc group in basic conditions and its lability in acidic conditions make it an excellent tool for orthogonal protection strategies in complex syntheses.

| Process | Reagent(s) | Solvent(s) | Product |

| Protection | Di-tert-butyl dicarbonate (Boc₂O), NaOH | THF / Water | tert-Butyl (diphenylmethyl)(ethyl)carbamate |

| Deprotection | Trifluoroacetic Acid (TFA) | Dichloromethane (DCM) | (Diphenylmethyl)(ethyl)amine (as TFA salt) |

| Deprotection | Hydrochloric Acid (HCl) | Dioxane or Ethyl Acetate | (Diphenylmethyl)(ethyl)amine hydrochloride |

Design and Synthesis of Advanced Scaffolds Incorporating the (Diphenylmethyl)(ethyl)amine Moiety

The (Diphenylmethyl)(ethyl)amine moiety can serve as a key structural fragment or building block in the design and synthesis of more complex, advanced molecular scaffolds. Its incorporation into larger structures is a strategic approach used in the development of new materials and therapeutic agents. The synthetic derivatizations described previously—such as N-alkylation and acylation—are enabling steps that introduce new functional handles onto the core moiety, which can then be used in subsequent coupling or cyclization reactions.

For instance, an N-substituted analogue bearing a terminal alkyne or alkene could be prepared via N-alkylation. This functionalized intermediate could then participate in click chemistry reactions (e.g., copper-catalyzed azide-alkyne cycloaddition) or transition-metal-catalyzed cross-coupling reactions to be integrated into a larger molecular framework. Similarly, an analogue containing a carboxylic acid or alcohol functional group could be used in esterification or amidation reactions to link the (Diphenylmethyl)(ethyl)amine moiety to another molecule or a polymer backbone.

The design of advanced scaffolds often involves multi-step synthetic sequences where the diphenylmethyl group provides significant steric bulk, influencing the conformation and properties of the final molecule. In the synthesis of novel heterocyclic compounds, the amine nitrogen can act as a nucleophile in ring-forming reactions. By first preparing a derivative of (Diphenylmethyl)(ethyl)amine with appropriate functionality, it can be strategically positioned to undergo intramolecular cyclization, leading to the formation of complex heterocyclic systems that are often pursued in drug discovery programs.

Applications in Chemical Synthesis

Utilization as a Chiral Auxiliary or Ligand Precursor in Asymmetric Synthesis

In theory, if resolved into its individual enantiomers, (diphenylmethyl)(ethyl)amine could serve as a chiral auxiliary. A chiral auxiliary is a stereogenic group temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. The bulky diphenylmethyl group could provide the necessary steric hindrance to control the facial selectivity of a reaction on the substrate.

However, there is a lack of specific studies in the scientific literature demonstrating the use of (diphenylmethyl)(ethyl)amine as a chiral auxiliary. The synthesis and resolution of this amine would be the first critical step, followed by investigations into its effectiveness in directing asymmetric reactions such as alkylations, aldol (B89426) reactions, or Diels-Alder cycloadditions.

Similarly, as a secondary amine, it could potentially be a precursor to chiral ligands for transition metal catalysis. Modification of the amine, for instance, by introducing phosphine (B1218219) groups, could yield bidentate or monodentate ligands. These ligands could then be complexed with metals like palladium, rhodium, or iridium to create catalysts for asymmetric hydrogenation, allylic alkylation, or cross-coupling reactions. Again, no specific examples of such ligands derived from (diphenylmethyl)(ethyl)amine are currently documented.

Table 1: Potential Chiral Ligand Types Derived from (Diphenylmethyl)(ethyl)amine

| Ligand Type | Potential Modification of (Diphenylmethyl)(ethyl)amine | Potential Catalytic Application |

| Phosphine Ligand | Reaction with chlorodiphenylphosphine | Asymmetric Hydrogenation |

| Diamine Ligand | Dimerization or reaction with a linking group | Asymmetric Transfer Hydrogenation |

| Amino-alcohol Ligand | Introduction of a hydroxyl group | Asymmetric Addition of Organozincs |

This table is illustrative of potential, currently undocumented, applications.

Role as a Synthetic Intermediate in Complex Molecule Synthesis

The structure of (diphenylmethyl)(ethyl)amine hydrochloride suggests it could be a fragment or intermediate in the synthesis of more complex molecules, particularly those containing a diphenylmethyl moiety, which is present in a number of pharmacologically active compounds.

For instance, the diphenylmethyl group is a core component of several antihistamines, anticholinergics, and CNS-active drugs. In a hypothetical synthetic route, the ethylamine (B1201723) group could serve as a point of attachment for further functionalization or as a protecting group that is later removed.

Despite this potential, a review of synthetic literature does not readily identify this compound as a common or even documented intermediate in the synthesis of well-known complex molecules. Synthetic chemists often have multiple routes to such targets, and it appears this specific amine has not been a preferred building block.

Use as a Reagent or Catalyst Component in Organic Transformations

As a secondary amine, (diphenylmethyl)(ethyl)amine could theoretically be used as a base in organic reactions. Its steric bulk might render it a non-nucleophilic base, similar to diisopropylethylamine (DIPEA), which is useful in reactions where nucleophilic addition of the amine is an undesired side reaction.

Furthermore, it could potentially be a component in organocatalysis. Secondary amines are known to react with carbonyl compounds to form enamines or iminium ions, which are key intermediates in many organocatalytic reactions. The specific steric and electronic properties of the diphenylmethyl and ethyl groups would influence the reactivity and selectivity of such catalytic cycles. However, there are no published reports of (diphenylmethyl)(ethyl)amine being employed in this capacity.

Precursor in Materials Science Research (e.g., as a monomer for polymer synthesis)

Amines can be used as monomers in the synthesis of various polymers, such as polyamides, polyimides, and polyureas. The presence of two reactive sites on a primary or secondary amine allows for the growth of polymer chains.

(Diphenylmethyl)(ethyl)amine, being a secondary amine, has one reactive N-H bond. It could potentially be used as an end-capping agent to control the molecular weight of a polymer, or it could be functionalized to introduce a second reactive group, thereby enabling it to act as a monomer. The bulky diphenylmethyl group could impart specific properties to the resulting polymer, such as increased thermal stability, altered solubility, or specific optical properties.

A search of the materials science literature does not yield any examples of polymers synthesized using (diphenylmethyl)(ethyl)amine as a monomer or precursor. Research in this area would first require the development of synthetic routes to incorporate this amine into a polymer backbone and then a thorough characterization of the resulting material's properties.

Conclusion and Future Research Directions

Summary of Key Research Findings on (Diphenylmethyl)(ethyl)amine hydrochloride

This compound is a secondary amine salt with the chemical formula C₁₅H₁₈ClN. chemscene.com While specific, in-depth research focused exclusively on this compound is not extensively detailed in publicly available literature, its structural components suggest its primary role as a chemical intermediate in organic synthesis. The molecule incorporates a diphenylmethyl group, which contributes to its lipophilicity, and an ethylamine (B1201723) hydrochloride moiety, which enhances its solubility in aqueous solutions. ontosight.ai

The hydrochloride salt form is common for amine-containing compounds, improving stability and handling characteristics. ontosight.ai Its molecular structure makes it a valuable building block for the synthesis of more complex molecules, potentially for pharmaceutical research or materials science. ontosight.ai Research on analogous compounds indicates that molecules with such frameworks are often investigated for their potential biological activities. However, detailed studies elucidating specific reaction mechanisms, catalytic activities, or therapeutic applications for this compound itself are not prominent. The compound is primarily available as a research chemical, underscoring its use in laboratory-scale synthesis and preliminary investigations. scbt.com

| Property | Value | Reference |

|---|---|---|

| CAS Number | 53693-51-9 | chemscene.com |

| Molecular Formula | C₁₅H₁₈ClN | chemscene.com |

| Molecular Weight | 247.76 g/mol | chemscene.com |

| Compound Class | Secondary Amine Hydrochloride | ontosight.ai |

Emerging Research Avenues for Amine Chemistry

The field of amine chemistry is dynamic, with several emerging research areas poised for significant advancement. A primary focus is the development of novel amine-based therapeutics, where amines serve as crucial components in drugs targeting a wide array of diseases. ijrpr.com Beyond pharmaceuticals, research is expanding into the use of amines in materials science for the creation of advanced polymers, sensors, and other functional materials. ijrpr.com

Another significant avenue is the growing role of amines in catalysis. numberanalytics.com Amine-rich carbon dots, for example, are being explored as novel, metal-free nano-aminocatalysts that are effective, harmless, and potentially recyclable. units.it These nanocatalysts can drive organic transformations in environmentally friendly solvents like water. units.it Furthermore, sustainable and green chemistry principles are increasingly being applied to amine synthesis and application, emphasizing the use of renewable starting materials and energy-efficient catalytic methods to minimize environmental impact. ijrpr.com

Potential for Novel Synthetic Methodologies

The synthesis of amines is continually evolving beyond classical methods like nucleophilic substitution and reductive amination. ijrpr.comnumberanalytics.com Significant progress is being made in the development of more efficient and selective modern techniques. Transition metal-catalyzed reactions and C-H functionalization are at the forefront, allowing for the direct formation of C-N bonds in complex molecules under milder conditions. ijrpr.com

Recent breakthroughs include new carbon-hydrogen amination cross-coupling reactions that provide a faster and simpler route to tertiary amines, which are prevalent in over 40% of drugs and drug candidates. europeanpharmaceuticalreview.comillinois.edu These methods can use a palladium-based catalyst to couple secondary amines with olefins in a process that is tolerant of air and moisture, making it suitable for automation. europeanpharmaceuticalreview.comillinois.edu Biocatalysis, utilizing enzymes such as transaminases, offers a highly selective and sustainable approach to producing chiral amines with high enantiopurity. numberanalytics.com Additionally, light-catalyzed reactions, such as intermolecular hydroamination of unactivated olefins, are providing unique access to biologically relevant and highly substituted amines that are difficult to synthesize via other methods. princeton.edu

Advanced Characterization Techniques and Computational Approaches for Related Compounds

The structural elucidation and analysis of amines and related compounds are being enhanced by a suite of advanced techniques. Beyond standard spectroscopic methods like Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy, techniques such as X-ray Photoelectron Spectroscopy (XPS) are used to investigate the chemical states of amine groups on functionalized surfaces. iransilicate.comnih.gov For the separation and identification of complex amine mixtures, particularly in pharmaceutical analysis, capillary column gas chromatography-mass spectrometry (GC-MS) is a powerful tool. oup.com

In parallel, computational chemistry is providing profound insights into the behavior of amine compounds. Quantitative Structure-Property Relationship (QSPR) models are being developed to predict properties such as the oxidative degradation rates of amines used in carbon capture processes. acs.orgnih.gov Density Functional Theory (DFT) is employed to perform theoretical studies on the equilibrium constants and reaction energies of amines in solution. researchgate.net Furthermore, advanced molecular modeling approaches, such as the soft-SAFT equation of state, are used for the thermodynamic characterization and screening of novel amine molecules for specific applications like CO₂ capture. nih.govacs.org These computational tools not only complement experimental data but also guide the design of new amines with desired properties. acs.org

Q & A

Q. What synthetic methodologies are most effective for producing (Diphenylmethyl)(ethyl)amine hydrochloride, and what key parameters influence yield and purity?

The synthesis typically involves multi-step reactions starting with aromatic precursors. Key steps include:

- Alkylation/amination : Reacting diphenylmethyl halides with ethylamine under basic conditions.

- Hydrochloride salt formation : Treating the free base with HCl in anhydrous solvents like ethanol or diethyl ether.

Critical parameters include temperature control (0–5°C during amination to prevent byproducts), solvent choice (e.g., dichloromethane for improved solubility), and catalyst selection (e.g., palladium for cross-coupling steps). Purification via recrystallization or column chromatography is essential to achieve >95% purity .

Q. Which spectroscopic techniques are most reliable for characterizing this compound, and what spectral markers should researchers prioritize?

- NMR : Prioritize H NMR signals for the ethylamine group (δ 1.2–1.4 ppm for CH, δ 2.6–3.0 ppm for N-CH) and diphenylmethyl protons (δ 7.2–7.5 ppm aromatic). C NMR should confirm quaternary carbons in the diphenyl group (~140 ppm).

- IR : Look for N-H stretching (~2500–3000 cm) and C-N vibrations (~1250 cm).

Cross-validation with mass spectrometry (ESI-MS for molecular ion [M+H]) and elemental analysis ensures structural integrity .

Q. What preliminary assays are recommended to evaluate the compound’s biological activity in pharmacological studies?

- Receptor binding assays : Screen for affinity at amine-related targets (e.g., GPCRs, serotonin receptors) using radioligand displacement.

- Enzyme inhibition studies : Test against acetylcholinesterase or monoamine oxidases via spectrophotometric methods.

- Cytotoxicity profiling : Use MTT assays on cell lines (e.g., HEK-293) to establish baseline safety thresholds .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectral data, such as unexpected splitting in 1^11H NMR signals?

Unexpected splitting may arise from:

- Dynamic effects : Rotational restriction in the ethylamine group due to steric hindrance from diphenylmethyl substituents. Use variable-temperature NMR to observe coalescence.

- Impurity interference : Compare with HPLC-MS data to rule out isomeric byproducts.

- Solvent artifacts : Ensure deuterated solvents are anhydrous; residual protons (e.g., DMSO-d HO peaks) can distort integrations .